Benz[a]acridine
Overview
Description
Synthesis Analysis
The synthesis of benz[a]acridine derivatives involves base-catalysed reactions, such as the reaction between o-aminobenzaldehyde and naphthalene-1,3-diol, leading to compounds like benz[a]acridin-5-ol, which can be further modified to produce various derivatives. Techniques like NMR spectroscopy have been crucial in establishing the structures of these synthesized compounds (Mock, Ritchie, & Taylor, 1973). Additionally, methods involving the use of aromatic amides and benzophenone products have facilitated the synthesis of biologically active acridones and acridines, showcasing the versatility of synthetic approaches (Pintori & Greaney, 2010).
Molecular Structure Analysis
Mass spectrometry and other spectroscopic methods have been instrumental in elucidating the molecular structure of benz[a]acridines. Features such as the presence of strong peaks corresponding to stages of dehydrogenation and very little fragmentation of the polycyclic frame highlight the stability of these compounds' molecular structures (Buu‐Hoï, Orley, Mangane, & Jacquignon, 1965).
Chemical Reactions and Properties
Benz[a]acridine and its derivatives undergo various chemical reactions, including epoxidation and hydrolysis, with liver and lung microsomes showing differential metabolism pathways. These reactions highlight the compounds' reactivity and potential for bioactivation (Jacob, Schmoldt, Kohbrok, Raab, & Grimmer, 1982).
Physical Properties Analysis
The physical properties of benz[a]acridine derivatives, such as their photophysical, redox, and thermal characteristics, are significant for their potential applications in organic light-emitting diodes (OLEDs). Studies have shown these compounds to exhibit strong deep-blue or green emissions, indicating their utility as OLED emitters (Zhang, Chen, Chen, Xiaoxing, Cao, Chen, & Zhang, 2014).
Scientific Research Applications
Metabolic Activation Studies
Benz[a]acridine has been studied for its metabolic activation. A study investigated the metabolism of benz[a]acridine by liver and lung microsomes, identifying epoxidation and hydrolysis to dihydrodiols as predominant pathways (Jacob et al., 1982).
Biological Activities
Research explored the diverse biological activities of benz[a]acridine. It was found to display both in vitro and in vivo antimicrobial activities, along with carcinogenic activity for skin tumors (Molnár et al., 1993).
Mutagenicity Assessment
The mutagenic activities of benz[a]acridine and its derivatives were examined in bacterial and mammalian cells, highlighting the importance of bay-region activation (Wood et al., 1983).
Chromatographic Analysis
Chromatographic methods have been reviewed for analyzing benz[a]acridine in environmental samples, noting its carcinogenic activity (Motohashi et al., 1993).
Bioconcentration and Metabolism Studies
A study on fathead minnows (Pimephales promelas) investigated the bioconcentration and metabolism of benz[a]acridine, finding that metabolic transformation reduced bioconcentration significantly (Southworth et al., 1981).
Carcinogenicity and Physical Properties
Research on the relationship between carcinogenicity and the physical and chemical properties of benz[a]acridine suggests a correlation between these factors (Buu-hoi et al., 1956).
Genotoxic Toxicology
A study assessed the genotoxic toxicology of acridines, including benz[a]acridine, noting their intercalation with DNA and the potential for covalent interaction following metabolic activation (Ferguson & Denny, 1991).
Synthesis and Carcinogenic Activity
The synthesis and carcinogenic activity of oxidized benzacridines were studied, showing weak carcinogenic properties in some derivatives (Croisy-Delcey et al., 1983).
Safety And Hazards
Future Directions
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity is a key area of focus .
properties
IUPAC Name |
benzo[a]acridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c1-3-7-14-12(5-1)9-10-17-15(14)11-13-6-2-4-8-16(13)18-17/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGZRTMZYUDVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075371 | |
Record name | Benz[a]acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benz[a]acridine | |
CAS RN |
225-11-6, 12041-95-1 | |
Record name | Benz[a]acridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benz(a)acridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000225116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012041951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz[a]acridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benz[a]acridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZ(A)ACRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4Q8MR98LU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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